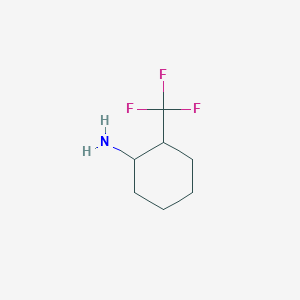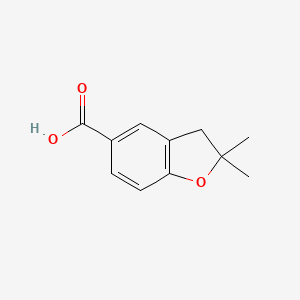
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Overview
Description
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a chemical compound . It has an empirical formula of C11H12O3 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .
Synthesis Analysis
The synthesis of benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, has been a subject of research . Various strategies have been developed, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid can be represented by the SMILES stringOC(=O)c1ccc2OCCc2c1 . Its molecular weight is 192.21 . Chemical Reactions Analysis
Benzofuran derivatives, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have been used in various chemical reactions . For example, they have been used in the Suzuki-Miyaura cross-coupling reactions to prepare halogenated nucleosides .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid include its molecular weight of 192.21 and its solid form .Scientific Research Applications
Medicinal Chemistry: Anticancer Applications
Benzofuran derivatives have been identified to possess significant anticancer activities. For instance, certain substituted benzofurans demonstrate dramatic inhibition rates in various cancer cell types . The structural versatility of benzofuran rings makes them a valuable scaffold in the design of compounds with targeted therapy potential and minimal side effects.
Pharmacology: Antiviral Drug Development
In the realm of antiviral research, benzofuran compounds like 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid have shown promise. A specific benzofuran derivative has exhibited potent antiviral effects against respiratory syncytial virus strains, indicating its potential as a therapeutic drug for viral diseases .
Agriculture: Plant Protection Agents
Benzofuran derivatives are being explored for their use in agriculture, particularly as plant protection agents. Their biological activities, such as antiviral properties, could be harnessed to develop new pesticides or herbicides that are more effective and environmentally friendly .
Material Science: Organic Synthesis
In material science, benzofuran derivatives are utilized in organic synthesis processes, such as the Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for preparing complex organic compounds, including halogenated nucleosides .
Environmental Science: Eco-friendly Solvents
The chemical properties of benzofuran derivatives make them suitable candidates for developing eco-friendly solvents. These solvents can potentially reduce the environmental impact of chemical processes and are an area of active research.
Biochemistry: Neurotransmitter Research
Benzofuran derivatives are used in biochemical research to study neurotransmitter release and impulse propagation in the brain. They serve as tools to understand the mechanisms of neurotransmission and could lead to the development of new treatments for neurological disorders .
Mechanism of Action
Target of Action
Benzofuran compounds, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological applications . They have been used in the treatment of various diseases and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It’s known that benzofuran derivatives can interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives stimulate the impulse propagation mediated transmitter release of neurotransmitters dopamine, norepinephrine, and serotonin in the brain .
Biochemical Pathways
Benzofuran derivatives are known to interact with various biochemical pathways, leading to a wide array of downstream effects .
Pharmacokinetics
It’s known that improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Some substituted benzofurans have shown dramatic anticancer activities, with significant cell growth inhibitory effects in different types of cancer cells . Additionally, some benzofuran derivatives have exhibited antiviral effects against certain strains .
Action Environment
It’s known that the synthesis of benzofuran compounds can be influenced by various factors, including the presence of aryl bromides .
Future Directions
Benzofuran compounds, including 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on developing new therapeutic agents and improving the synthesis methods of these compounds .
properties
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-11(2)6-8-5-7(10(12)13)3-4-9(8)14-11/h3-5H,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPMZTWJZIRHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C=CC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | |
CAS RN |
123656-34-8 | |
| Record name | 2,2-dimethyl-2,3-dihydro-1-benzofuran-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Dimethylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B1316583.png)
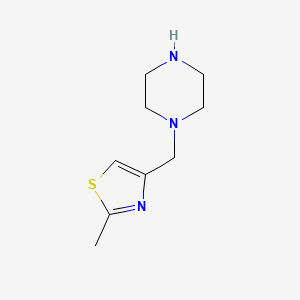
![[6-(1H-Imidazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1316588.png)



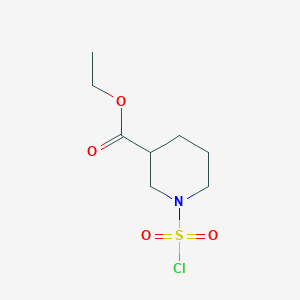
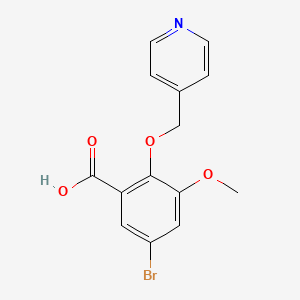
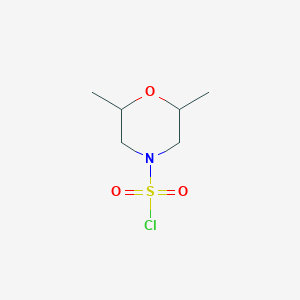

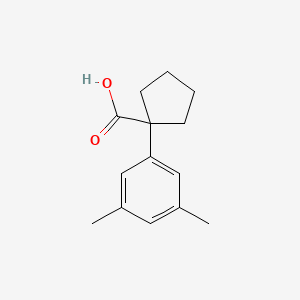
![(1S,2S,5R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1316629.png)
